2-chloro-N-(4-isopropoxyphenyl)pyrimidin-4-amine 2-chloro-N-(4-isopropoxyphenyl)pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 575478-82-9
VCID: VC7918565
InChI: InChI=1S/C13H14ClN3O/c1-9(2)18-11-5-3-10(4-6-11)16-12-7-8-15-13(14)17-12/h3-9H,1-2H3,(H,15,16,17)
SMILES: CC(C)OC1=CC=C(C=C1)NC2=NC(=NC=C2)Cl
Molecular Formula: C13H14ClN3O
Molecular Weight: 263.72 g/mol

2-chloro-N-(4-isopropoxyphenyl)pyrimidin-4-amine

CAS No.: 575478-82-9

Cat. No.: VC7918565

Molecular Formula: C13H14ClN3O

Molecular Weight: 263.72 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-N-(4-isopropoxyphenyl)pyrimidin-4-amine - 575478-82-9

Specification

CAS No. 575478-82-9
Molecular Formula C13H14ClN3O
Molecular Weight 263.72 g/mol
IUPAC Name 2-chloro-N-(4-propan-2-yloxyphenyl)pyrimidin-4-amine
Standard InChI InChI=1S/C13H14ClN3O/c1-9(2)18-11-5-3-10(4-6-11)16-12-7-8-15-13(14)17-12/h3-9H,1-2H3,(H,15,16,17)
Standard InChI Key FNXUCKVUHGRJFB-UHFFFAOYSA-N
SMILES CC(C)OC1=CC=C(C=C1)NC2=NC(=NC=C2)Cl
Canonical SMILES CC(C)OC1=CC=C(C=C1)NC2=NC(=NC=C2)Cl

Introduction

Chemical Identity and Molecular Properties

IUPAC Nomenclature and Structural Features

2-Chloro-N-(4-isopropoxyphenyl)pyrimidin-4-amine consists of a pyrimidine core substituted at position 2 with a chlorine atom and at position 4 with an amino group bearing a 4-isopropoxyphenyl moiety. The IUPAC name reflects this substitution pattern:

  • Pyrimidine ring: Positions 2 (Cl), 4 (NH-linked aryl group).

  • 4-Isopropoxyphenyl group: A phenyl ring substituted with an isopropoxy group at the para position.

The molecular formula is C₁₃H₁₅ClN₄O, with a molecular weight of 282.74 g/mol (calculated from atomic masses). Key structural features include:

  • Planarity: The pyrimidine ring is nearly planar, as observed in related 2-chloropyrimidin-4-amine derivatives .

  • Hydrogen-bonding capacity: The amino group (-NH-) and pyrimidine nitrogen atoms enable intermolecular interactions .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₃H₁₅ClN₄O
Molecular Weight282.74 g/mol
Hydrogen Bond Donors2 (NH, NH)
Hydrogen Bond Acceptors4 (pyrimidine N, O)
LogP (Predicted)~3.2 (estimated via analogy)

Synthesis and Reaction Pathways

Retrosynthetic Analysis

The compound can be synthesized via sequential nucleophilic aromatic substitution (SNAr) reactions on 2,4-dichloropyrimidine:

  • Amination at C4: Reaction with 4-isopropoxyaniline to introduce the arylaminyl group.

  • Retention of Cl at C2: Selective substitution at C4 due to the higher reactivity of the C4 position in dichloropyrimidines .

Experimental Protocol (Inferred from Analogous Systems)

Step 1: Synthesis of 4-Chloro-N-(4-isopropoxyphenyl)pyrimidin-2-amine

  • Reactants: 2,4-Dichloropyrimidine (1.0 equiv), 4-isopropoxyaniline (1.2 equiv).

  • Conditions: EtOH, triethylamine (2.0 equiv), 50°C, 6–8 h .

  • Outcome: Selective substitution at C4 yields the intermediate.

Step 2: Purification and Characterization

  • Column Chromatography: Silica gel, hexane/EtOAc (3:1 → 1:1) .

  • Spectroscopic Data:

    • ¹H NMR (CDCl₃): δ 8.20 (s, 1H, pyrimidine-H), 7.50 (d, J = 8.5 Hz, 2H, aryl-H), 6.90 (d, J = 8.5 Hz, 2H, aryl-H), 4.60 (septet, J = 6.0 Hz, 1H, OCH(CH₃)₂), 1.35 (d, J = 6.0 Hz, 6H, CH₃) .

    • HRMS: m/z 282.0747 [M + H]⁺ (calculated for C₁₃H₁₅ClN₄O: 282.0885).

Structural and Crystallographic Insights

Hydrogen-Bonding Networks

In related 2-chloropyrimidin-4-amine derivatives, molecules form inversion dimers via N–H⋯N hydrogen bonds, creating 2D networks . For 2-chloro-N-(4-isopropoxyphenyl)pyrimidin-4-amine:

  • N–H⋯N Interactions: Between the amino group and pyrimidine N1/N3 atoms.

  • C–H⋯O Contacts: Likely between the isopropoxy oxygen and aromatic C–H groups.

Table 2: Key Bond Lengths and Angles (Analogous to )

ParameterValue (Å or °)
Cl–C21.7518
N1–C21.312
N2–C41.322
C4–N–C(aryl)123.11

Biological and Industrial Applications

Agrochemical Relevance

The isopropoxy group enhances lipophilicity, potentially improving bioavailability in plant systems .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator